molecular formula C14H13N7O2 B2960688 N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1396768-28-7

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B2960688
M. Wt: 311.305
InChI Key: CDPXWSZVLXIENE-UHFFFAOYSA-N
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Description

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide, also known as BPTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTA is a tetrazole-based small molecule that has been synthesized through a multi-step process.

Scientific Research Applications

Synthesis and Pharmacological Activity

The design and synthesis of substituted derivatives of compounds with similar structural frameworks have been explored for their anticancer and anti-inflammatory activities. For example, derivatives of 1,2,3,6-tetrahydropyrimidine-5-carbonitrile have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types. These studies indicate the potential of pyrimidine-based compounds in anticancer and anti-inflammatory research (Ghule, Deshmukh, & Chaudhari, 2013).

Antitumor and Antifolate Activity

Investigations into the effects of structural modifications on antifolate and antitumor activity have been conducted. For instance, research on classical 5-substituted 2,4-diaminofuro[2,3-d]pyrimidines has revealed that certain modifications can increase their inhibitory potency against dihydrofolate reductase (DHFR) and enhance their potency against tumor cells. These findings underscore the importance of structural features in the development of therapeutics targeting folate pathways in cancer treatment (Gangjee, Zeng, McGuire, & Kisliuk, 2000).

Imaging and Diagnostic Applications

The synthesis and biological evaluation of substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor using positron emission tomography (PET) highlight the diagnostic applications of pyrimidine derivatives. These compounds have shown high in vitro affinity and selectivity, making them promising candidates for imaging in neurodegenerative disorders (Fookes et al., 2008).

properties

IUPAC Name

N-(6-phenylmethoxypyrimidin-4-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c22-13(7-21-10-17-19-20-21)18-12-6-14(16-9-15-12)23-8-11-4-2-1-3-5-11/h1-6,9-10H,7-8H2,(H,15,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXWSZVLXIENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide

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